molecular formula C7H11NO B13110067 5-Methyl-4-oxohexanenitrile

5-Methyl-4-oxohexanenitrile

Katalognummer: B13110067
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: ATGJYGWBWNJTIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methyl-4-oxohexanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-oxohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-oxohexanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-4-oxohexanenitrile involves its reactivity with various biological and chemical entities. The cyano group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Oxohexanenitrile: Lacks the methyl group at the 5-position.

    5-Methyl-4-oxopentanenitrile: Has one less carbon in the chain.

    5-Methyl-4-oxoheptanenitrile: Has one more carbon in the chain.

Uniqueness

5-Methyl-4-oxohexanenitrile is unique due to the presence of both a cyano group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

5-methyl-4-oxohexanenitrile

InChI

InChI=1S/C7H11NO/c1-6(2)7(9)4-3-5-8/h6H,3-4H2,1-2H3

InChI-Schlüssel

ATGJYGWBWNJTIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.